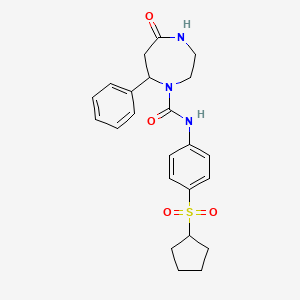![molecular formula C19H21F3N2O2 B7572656 1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DMQX is a non-competitive antagonist of glutamate receptors, which are known to play a crucial role in synaptic transmission and plasticity in the central nervous system.
作用機序
DMQX acts as a non-competitive antagonist of glutamate receptors, which are ionotropic receptors that mediate the majority of excitatory synaptic transmission in the central nervous system. By binding to these receptors, DMQX prevents the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and physiological effects:
DMQX has been found to have a number of biochemical and physiological effects on the central nervous system. It has been shown to inhibit long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. DMQX has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, DMQX has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DMQX in lab experiments is its ability to selectively block the function of glutamate receptors, allowing researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its non-specific effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on DMQX. One area of interest is the development of more selective antagonists of glutamate receptors, which could help to further elucidate the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the potential use of DMQX as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the use of DMQX as a potential treatment for drug addiction and epilepsy.
合成法
DMQX can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)quinoline with 2-(bromomethyl)-6-methylpiperidine, followed by the addition of potassium carbonate and 2-bromoethyl ethyl ether. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学的研究の応用
DMQX has been widely used in scientific research to study the function of glutamate receptors in the central nervous system. It has been found to be particularly useful in studying the role of these receptors in synaptic plasticity, learning, and memory. DMQX has also been used in research related to drug addiction, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-12-4-3-5-13(2)24(12)18(25)11-26-15-8-6-14-7-9-17(19(20,21)22)23-16(14)10-15/h6-10,12-13H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGDCXPCBXTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC3=C(C=C2)C=CC(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)


![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)
![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)
